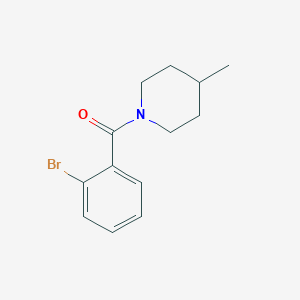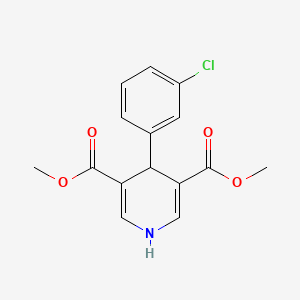
1-(2-bromobenzoyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis routes for 1-(2-bromobenzoyl)-4-methylpiperidine are not directly available, related research indicates typical synthetic methods that could apply. Compounds with similar structures often involve halogenation, amide formation, and the use of specific catalysts or conditions to achieve the desired molecular architecture. For example, the synthesis of related piperidine derivatives involves sequential steps, including bromination, nucleophilic substitution, and the use of bases to facilitate ring closure or functional group transformation (Aziz‐ur‐Rehman et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant insights into their geometry, electronic distribution, and potential intermolecular interactions. X-ray diffraction and NMR spectroscopy are common tools for elucidating these structures, providing details on bond lengths, angles, and the overall three-dimensional conformation. Such analysis aids in understanding the reactivity and binding capabilities of the compound (K. Thanigaimani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight their reactivity towards nucleophiles, electrophiles, and their potential in forming cocrystals with other molecules. These reactions are crucial for developing new materials, pharmaceuticals, and understanding their mechanisms at a molecular level. For instance, the formation of cocrystals and their stabilization through hydrogen bonding interactions is a key area of interest in supramolecular chemistry (S. Varughese & V. Pedireddi, 2006).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystalline structure, are pivotal for applications in material science and pharmaceutical formulation. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on thermal stability and phase transitions, essential for processing and application development (J. Ribet et al., 2005).
Chemical Properties Analysis
Investigating the chemical properties, including acidity/basicity, reactivity patterns, and stability under various conditions, helps in predicting the behavior of the compound in biological systems or in reaction with other chemicals. Spectroscopic methods like IR, NMR, and mass spectrometry are instrumental in these analyses, offering insights into the electronic structure and molecular interactions (Diwaker et al., 2015).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Characterization
1-(2-bromobenzoyl)-4-methylpiperidine derivatives have been extensively studied for their chemical synthesis and characterization. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds due to their reactive functionalities. For instance, derivatives synthesized from aralkyl/aryl carboxylic acids through a series of steps including heterocyclic nucleophiles and electrophiles, exhibit significant antibacterial activity (Aziz‐ur‐Rehman et al., 2017). Furthermore, studies on cocrystals involving derivatives of this compound have contributed to understanding the structural and spectroscopic properties of these compounds (K. Thanigaimani et al., 2016).
Antibacterial Evaluation
Several studies have demonstrated the antibacterial properties of this compound derivatives. For example, sulfamoyl and piperidine functionalities integrated into compounds have been found to exhibit valuable antibacterial results against various strains, highlighting their potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound derivatives are utilized in the formation of cocrystals and supramolecular assemblies. These studies shed light on the intermolecular interactions, such as hydrogen bonding, which play a crucial role in the stability and properties of the formed cocrystals. Such research provides insights into the design of new materials with tailored properties (K. Thanigaimani et al., 2016).
Pharmacological Screening
The pharmacological behavior of this compound derivatives, particularly regarding their antibacterial and enzyme inhibitory activities, has been a subject of interest. These compounds have shown notable efficiency against both gram-positive and gram-negative bacterial strains, as well as against enzymes like acetylcholinesterase and butyrylcholinesterase. This highlights their potential in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2017).
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVHJVCNUOCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)
![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)